molecular formula C6H5O4SNa B602344 Sodium phenyl sulfate CAS No. 14276-99-4

Sodium phenyl sulfate

Cat. No. B602344
CAS RN: 14276-99-4
M. Wt: 196.16
InChI Key:
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Description

Sodium phenyl sulfate is a chemical compound with the molecular formula C6H5NaO4S . It is a sodium salt form of sulfuric acid . The molecular weight of Sodium phenyl sulfate is 196.16 g/mol .


Synthesis Analysis

A comprehensive approach to the synthesis of sulfate esters has been developed, which permits the direct and high-yielding synthesis of protected sulfate monoesters . The synthesis of aromatic and aliphatic sulfate monoesters utilizes the exceptionally stable neopentyl protecting group and the labile isobutyl protecting group .


Molecular Structure Analysis

The molecular structure of Sodium phenyl sulfate consists of sodium ions and sulfate ions . The InChI code for Sodium phenyl sulfate is 1S/C6H6O4S.Na/c7-11(8,9)10-6-4-2-1-3-5-6;/h1-5H,(H,7,8,9);/q;+1/p-1 .


Chemical Reactions Analysis

Sodium phenyl sulfate may participate in S N 2 reactions, which are of fundamental importance in introductory organic chemistry courses . The S N 2 reaction of 2-naphthol/sodium hydroxide with butyl p-toluenesulfonate is performed in a single 3 or 4 h lab period and affords a solid product in good yield .


Physical And Chemical Properties Analysis

Sodium phenyl sulfate has a molecular weight of 196.16 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 4 . The Rotatable Bond Count is 2 . The Exact Mass and Monoisotopic Mass are 195.98062409 g/mol . The Topological Polar Surface Area is 74.8 Ų . The Heavy Atom Count is 12 . The Formal Charge is 0 .

Scientific Research Applications

  • Enhancing Drug Conjugation and Treating Hypercalcemia

    Sodium sulfate, a compound related to sodium phenyl sulfate, has been used to enhance the conjugation of phenolic drugs with sulfate. It is also used in the treatment of hypercalcemia. This compound is absorbed significantly when administered orally in divided doses, and it is well-tolerated in large amounts (Cocchetto & Levy, 1981).

  • Organic Chemistry Applications

    Sodium chloride, which is structurally similar to sodium phenyl sulfate, has been used in various organic chemistry experiments. Its applications include the preparation of cyclohexene, ethyl acetate, and purification of organic reagents such as carboxylic acids or salts of sodium sulfate. It is shown to improve the yield and reduce the release time of phenylamine in preparation processes (Huang De-n, 2013).

  • Proteomics and Detergent Removal in Mass Spectrometry

    Sodium dodecyl sulfate (SDS), a surfactant with a similar sulfate component, is used in proteomics to solubilize protein samples. However, it is not compatible with direct mass spectrometry (MS) analysis. A method has been developed to remove SDS from samples, facilitating research in proteomics by allowing the use of SDS in a wide range of LC-MS/MS applications with simplified sample-processing procedures (Serra et al., 2018).

  • Pharmaceutical Analysis

    The voltammetric oxidation and determination of phenylephrine hydrochloride at a carbon paste electrode in the presence of SDS have been studied. This method was successfully applied to the determination of phenylephrine in pharmaceutical samples (Gholivand et al., 2013).

  • Study of Micelles and Surfactants

    The structure and dynamics of SDS and sodium dodecylbenzene sulfonate (SDSB) micelles have been computationally characterized. SDBS differs from SDS due to the presence of a phenyl group attached to the anionic head, similar to sodium phenyl sulfate. This research is significant in the field of nanotechnology for potential uses in exfoliating graphitic materials (Palazzesi et al., 2011).

Safety And Hazards

Sodium phenyl sulfate is associated with certain safety hazards. It is recommended to wear personal protective equipment/face protection and ensure adequate ventilation . It should not get in eyes, on skin, or on clothing . Ingestion and inhalation should be avoided . Dust can form an explosive mixture in air . Containers may explode when heated .

Future Directions

The future directions of Sodium phenyl sulfate could be in the field of RAFT-mediated polymerization-induced self-assembly (RAFT-PISA) . This approach combines polymerization and self-assembly in a single step with distinct efficiency . It holds great promise for large-scale production .

properties

IUPAC Name

sodium;phenyl sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O4S.Na/c7-11(8,9)10-6-4-2-1-3-5-6;/h1-5H,(H,7,8,9);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNFSYNAUAPBVGF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium phenyl sulfate

CAS RN

14276-99-4
Record name sodium phenyl sulfate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
10
Citations
JL Kice, JM Anderson - Journal of the American Chemical Society, 1966 - ACS Publications
… constant), and the effect on the rate of changing per cent dioxane in dioxane-water mixtures have been determined for the acid-catalyzed hydrolysis of sodium phenyl sulfate. The …
Number of citations: 94 pubs.acs.org
AL Kranzfelder, FJ Sowa - Journal of the American Chemical …, 1937 - ACS Publications
… Phenol was also treated with sodium phenyl sulfate. The results are summarized under "… The only crystalline ester of sulfuric acid employed was sodium phenyl sulfate, which proved to …
Number of citations: 9 pubs.acs.org
JL Kice, JM Anderson… - Journal of the American …, 1966 - ACS Publications
… Sodium phenyl sulfate was prepared by the procedure of Burkhardt and Lapworth.12 It was purified byseveral recrystallizations from ethanol and after each recrystallization was …
Number of citations: 45 pubs.acs.org
IM Cuccovia, MA da Silva, HMC Ferraz… - Journal of the …, 2000 - pubs.rsc.org
… The value of k ψ for the acid-catalyzed hydrolysis of 16-ArOSO 3 − , in SDS, 0.1 M HCl, at 35 C, is of the same magnitude as that for sodium phenyl sulfate at 40 C and 1 M HCl (Table 2). …
Number of citations: 43 pubs.rsc.org
JM Anderson - 1967 - search.proquest.com
… Our own synthesis of sodium phenyl sulfate followed B urkhardt and L apw orth's procedure. The other sulfate whose hydrolysis we have investigated was pyridinium p-nitrophenyl …
Number of citations: 3 search.proquest.com
LS Andrews, EW Lee, CM Witmer, JJ Kocsis… - Biochemical …, 1977 - Elsevier
The administration of [ 3 H]benzene to mice resulted in the decreased incorporation of 59 Fe into red cells and the accumulation of benzene and its metabolites in bone marrow and …
Number of citations: 272 www.sciencedirect.com
HD Goossens, HJA Lambrechts… - Recueil des Travaux …, 1988 - Wiley Online Library
… that the regeneration of SO, from phenyl hydrogen sulfate in nitromethane proceeds by an A-1-type mechanism, as was observed earlier in the hydrolysis of sodium phenyl sulfate in …
Number of citations: 2 onlinelibrary.wiley.com
E Buncel, WMJ Strachan - Canadian Journal of Chemistry, 1969 - cdnsciencepub.com
In relation to the intermediacy of azobenzene-4-hydrogen sulfate in the Wallach rearrangement of azoxybenzene, the potassium salt has been characterized and subjected to …
Number of citations: 15 cdnsciencepub.com
EM Baker - 1937 - shareok.org
… Burkhardt end Lapworth (16) 1_)repared sodium phenyl sulfate from phenol and chl.orosulfonic acid in carbon disulfide followed by treatment with sodium hydroxide. …
Number of citations: 0 shareok.org
LN Lewis - Chemical Reviews, 1993 - ACS Publications
… and X-ray powder diffraction where Phen* is a 1,10phenanthroline containing p-sodium phenyl sulfate linkages at the 4,7 positions.48 This cluster had a diameter of 17.5 ± 1 A (Figure 6)…
Number of citations: 968 pubs.acs.org

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